GPR52-agonist-17 is a compound identified as a selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain, particularly in the striatum and cortex. This compound has gained attention due to its potential therapeutic applications in treating various neuropsychiatric disorders, including schizophrenia and mood disorders, by modulating dopaminergic signaling pathways.
The development of GPR52-agonist-17 stems from extensive medicinal chemistry efforts aimed at discovering potent and selective GPR52 modulators. Notable studies have synthesized various compounds, including GPR52-agonist-17, through iterative structure-activity relationship (SAR) analyses that optimize binding affinity and functional activity at the receptor .
GPR52-agonist-17 belongs to a class of small molecule compounds that act as agonists for GPR52. These compounds are characterized by their ability to activate the receptor, leading to downstream signaling effects mediated by G proteins, specifically the stimulatory G protein Gs. This activation results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in various cellular processes .
The synthesis of GPR52-agonist-17 involves several key steps that utilize established organic chemistry techniques. The process typically begins with readily available starting materials, which undergo transformations through reactions such as palladium-catalyzed coupling, hydrolysis, and chlorination.
The molecular structure of GPR52-agonist-17 can be described using its chemical formula and structural representation. It features a complex arrangement of aromatic rings and functional groups that contribute to its binding properties.
Key structural data includes:
The synthesis of GPR52-agonist-17 involves several critical reactions:
Each reaction step is optimized for yield and purity, employing techniques such as thin-layer chromatography (TLC) for monitoring progress and high-performance liquid chromatography (HPLC) for purification .
GPR52-agonist-17 exerts its effects by binding to the GPR52 receptor, activating it through a conformational change that facilitates coupling with the Gs protein. This interaction leads to increased cAMP production within cells.
Experimental data indicate that the activation of GPR52 by agonists like GPR52-agonist-17 results in significant increases in intracellular cAMP levels, which are crucial for mediating various physiological responses related to mood regulation and neuroprotection .
GPR52-agonist-17 is typically characterized by:
Chemical stability tests indicate that GPR52-agonist-17 remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
Relevant data include:
GPR52-agonist-17 has potential applications in:
GPR52 is encoded by a single exon located on human chromosome 1q24 (UniProt ID: Q9YAT5) [5] [9]. The receptor comprises 361 amino acids, featuring a canonical class A GPCR topology with seven transmembrane (TM) helices, an extracellular N-terminus (residues 1–39), and a cytoplasmic C-terminal helix (H8, residues 327–361) [5] [8]. Key conserved motifs include:
High-resolution structures (PDB: 6LI0, 6LI1, 6LI2) elucidate GPR52’s unique activation mechanism [1] [4] [10]:
Table 1: Key Features of GPR52 Crystal Structures
State | PDB ID | Resolution (Å) | Notable Features |
---|---|---|---|
Ligand-free (Rubredoxin fusion) | 6LI1 | 2.80 | ECL2 occupies orthosteric pocket; basal conformation |
Ligand-free (Flavodoxin fusion) | 6LI2 | 2.90 | Similar to 6LI1; confirms ECL2 self-activation |
Agonist c17-bound | 6LI0 | 2.90 | c17 binds allosteric site; minimal ECL2 displacement |
GPR52–mini-Gs complex | 6LI3 | 3.30 | TM6 outward shift (11.8 Å); Gs coupling without exogenous agonist |
ECL2 (residues 176–198) is the cornerstone of GPR52’s constitutive activity [4] [10]:
GPR52 possesses two distinct ligand-binding sites [4] [10]:
Mutagenesis and docking studies identify critical residues for agonist efficacy:
GPR52 agonists share a tripartite pharmacophore: hydrophilic head, aryl linker, and hydrophobic tail [3] [5]. GPR52-agonist-17 exemplifies optimized derivatives:
Table 2: Properties of Select GPR52 Agonists
Compound | EC50 (nM) | cLogP | Solubility (µM) | Key Structural Features |
---|---|---|---|---|
GPR52-agonist-17 | 1.8 ± 0.3 | 3.5 | 85 | 3-Me pyrazole; δ-lactam; para-fluorobenzyl |
HTL0041178 | 15.4 ± 1.2 | 3.1 | 120 | Pyridyl δ-lactam; meta-fluorobenzyl |
FTBMT | 5.6 ± 0.8 | 4.0 | 10 | Benzothiophene core; trifluoromethyl group |
c17 | 8.9 ± 0.9 | 4.2 | 8 | Benzofuran; chlorophenyl linker |
GPR52 couples exclusively to Gs/Golf proteins, triggering:
In striatal neurons:
Table 3: In Vitro and In Vivo Profile of GPR52-agonist-17
Property | Value | Method |
---|---|---|
Agonist potency (cAMP) | EC50 = 1.8 ± 0.3 nM | Recombinant CHO cell assay |
cLogP | 3.5 | Chromatographic measurement |
Solubility | 85 µM | Kinetic solubility assay (pH 7.4) |
P-gp efflux ratio | 4.2 | MDCK-MDR1 assay |
CNS penetration (Kp,uu) | 0.5 (rat) | Unbound brain-to-plasma ratio |
Metabolic stability (Cli) | 12 mL/min/kg (human) | Liver microsomes |
Key Findings:
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3